molecular formula C13H17NO4 B2609403 Boc-DL-Phg-OH CAS No. 2900-27-8; 33125-05-2; 3601-66-9

Boc-DL-Phg-OH

Cat. No.: B2609403
CAS No.: 2900-27-8; 33125-05-2; 3601-66-9
M. Wt: 251.282
InChI Key: HOBFSNNENNQQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DL-Phg-OH, also known as N-tert-Butoxycarbonyl-DL-phenylglycine, is a derivative of glycine. It is a solid compound that appears as a white to off-white powder. This compound is commonly used in peptide synthesis due to its protective group, tert-butoxycarbonyl (Boc), which protects the amino group during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Phg-OH typically involves the protection of the amino group of DL-phenylglycine with a tert-butoxycarbonyl group. This can be achieved through the reaction of DL-phenylglycine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Phg-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Boc-DL-Phg-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The primary function of Boc-DL-Phg-OH is to serve as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Once the desired peptide is synthesized, the Boc group can be removed under acidic conditions to yield the free amino group .

Comparison with Similar Compounds

Similar Compounds

    Boc-L-Phg-OH: The L-enantiomer of Boc-DL-Phg-OH.

    Boc-Gly-OH: Boc-protected glycine.

    Boc-Ala-OH: Boc-protected alanine.

Uniqueness

This compound is unique due to its DL-configuration, which means it contains both the D- and L- enantiomers of phenylglycine. This makes it versatile for use in various synthetic applications where racemic mixtures are required .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBFSNNENNQQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40957428
Record name {[tert-Butoxy(hydroxy)methylidene]amino}(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3601-66-9
Record name {[tert-Butoxy(hydroxy)methylidene]amino}(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid
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